Product packaging for Cadmium ionophore I(Cat. No.:CAS No. 73487-00-0)

Cadmium ionophore I

Cat. No.: B1597261
CAS No.: 73487-00-0
M. Wt: 432.7 g/mol
InChI Key: NKWPVGBRWCCVGT-UHFFFAOYSA-N
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Description

Established Synthesis Pathways for Cadmium Ionophore I

The synthesis of this compound is a well-defined process involving several key stages. smolecule.com It begins with the formation of the core structural elements, followed by their linkage and final purification.

A critical step in the synthesis is the formation of the thioamide linkages. This is typically achieved by reacting appropriate secondary amines with carbon disulfide. This reaction introduces the sulfur atoms that are crucial for the ionophore's selective interaction with the soft Lewis acid, Cd²⁺. smolecule.comacs.org

The central part of the ionophore is the 3,6-dioxaoctane backbone. This flexible chain provides the structural support for the thioamide groups and allows the ionophore to fold around the cadmium ion. The construction of this backbone often involves the use of diols and other suitable reagents to create the ether linkages. smolecule.comchemistrydocs.comidu.ac.id

The final step in the synthesis involves the condensation of the thioamide-containing fragments with the dioxaoctane backbone. smolecule.com Following the condensation reaction, purification is essential to remove any unreacted starting materials and byproducts. Techniques such as chromatography and recrystallization are commonly employed to obtain the pure this compound.

Rational Design Principles for Cadmium-Selective Ionophores

The high selectivity of this compound for cadmium ions is not accidental but is the result of deliberate design principles. scielo.br These principles are based on understanding the chemical interactions between the ionophore and the metal ion.

The selectivity of an ionophore is determined by the specific functional groups, or recognition motifs, incorporated into its structure. acs.orguni-regensburg.de In the case of this compound, the strategic placement of sulfur, oxygen, and nitrogen atoms creates a binding pocket that is ideally suited for the Cd²⁺ ion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44N2O2S2 B1597261 Cadmium ionophore I CAS No. 73487-00-0

Properties

IUPAC Name

N,N-dibutyl-2-[2-[2-(dibutylamino)-2-sulfanylideneethoxy]ethoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O2S2/c1-5-9-13-23(14-10-6-2)21(27)19-25-17-18-26-20-22(28)24(15-11-7-3)16-12-8-4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWPVGBRWCCVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)COCCOCC(=S)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346830
Record name Cadmium ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73487-00-0
Record name Cadmium ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Structural Modifications

Rational Design Principles for Cadmium-Selective Ionophores

Influence of Ligand Architecture on Ion Recognition

The design of cadmium-selective ionophores often considers the properties of the Cd²⁺ ion itself. As a d¹⁰ metal ion, it is relatively large and can accommodate coordination numbers from four to six, influencing the design of ligands to match this preference. nist.gov For instance, the number of ligating groups, such as tripodal amine (TPA) units attached to a larger molecular scaffold like a calix hmdb.caarene, can be varied to optimize the complexation of Cd²⁺. nist.gov The stability of the resulting complex is enhanced by a structure that allows the ligating atoms to effectively displace the primary solvation sphere of the cation in a cooperative manner. rsc.org

Structural modifications to the ligand framework have a profound impact on ion recognition. Studies on peptoid-based ligands have shown that the sequence of chelating moieties is critical for both binding affinity and selectivity. hmdb.ca Rearrangements or substitutions within the peptoid sequence can significantly alter its ability to bind cadmium, especially in complex biological media where competition from other ions is high. hmdb.casigmaaldrich.com For example, a peptoid ligand that shows high affinity for Cd²⁺ in a simple solution might be less effective in human serum due to interactions with other components, highlighting the importance of a robust ligand architecture. hmdb.ca

Furthermore, the selectivity of an ionophore can be subtly controlled by external factors that influence the ligand's conformation. In certain N4-type Schiff base ligands, the selectivity can be switched between Cd²⁺ and Cu²⁺ simply by changing the counter-anion in the medium. nih.gov These ligands show a preference for cadmium in the presence of nitrate (B79036) and acetate (B1210297) anions, but this selectivity shifts towards copper when picrate, perchlorate, or thiocyanate (B1210189) ions are present. nih.gov This demonstrates that the ligand architecture's interaction with its immediate chemical environment is a critical determinant of its ion recognition properties.

The table below summarizes findings on how ligand architecture influences cadmium recognition.

Ligand TypeArchitectural FeatureInfluence on Ion RecognitionReference
Calix hmdb.caarene-basedNumber of Tripodal Amine (TPA) unitsThe number of ligating groups can be optimized to match the preferred coordination number (4-6) of the relatively large Cd²⁺ ion. nist.gov
Peptoid-basedSequence of chelating moietiesRearrangements and substitutions in the sequence critically affect binding affinity and selectivity for Cd²⁺, especially in complex media. hmdb.casigmaaldrich.com
N4-Type Schiff BaseFlexible N4 coordination sphereSelectivity can be switched between Cd²⁺ and Cu²⁺ depending on the counter-anion (e.g., nitrate vs. picrate) present in the solution. nih.gov
General IonophoresSpatial deployment of ligating atomsThe precise 3D arrangement of heteroatoms and the conformational flexibility of the backbone determine cation affinity and selectivity patterns. rsc.org

Spectroscopic and Analytical Characterization of Synthetic Intermediates and Final Products

The synthesis of Cadmium ionophore I and related complexing agents involves multi-step procedures that yield intermediates and a final product, all of which require rigorous characterization to confirm their structure and purity. A suite of spectroscopic and analytical techniques is employed for this purpose. While specific data on the intermediates of this compound are not detailed in available literature, the characterization of analogous ionophore syntheses typically relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). hmdb.ca

The final product, this compound, identified as N,N,N',N'-tetrabutyl-3,6-dioxaoctanedi[thioamide] , has been characterized by several methods. nist.gov It is a powder with a melting point of 34-36 °C. chemicalbook.com

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows characteristic peaks that confirm its molecular identity. nist.gov

Table of Mass Spectrometry Data for this compound

Data Type Value/Peak (m/z)
Molecular Formula C₂₂H₄₄N₂O₂S₂
Molecular Weight 432.73 g/mol
Top Peak (m/z) 230
2nd Highest Peak (m/z) 186
3rd Highest Peak (m/z) 432

Source: PubChem CID 615476 nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would confirm the presence of C-S (thioamide), C-N, C-O-C (ether), and various C-H bonds. While the full spectrum is not published, its availability is noted in spectral databases. nist.gov

NMR spectroscopy (¹H and ¹³C) is arguably the most powerful tool for structural elucidation of the ionophore and its precursors, providing detailed information about the chemical environment of each atom.

Analytical techniques are also essential for characterizing the performance of the ionophore. The interaction of this compound with Cd²⁺ is often studied using electrochemical methods. When incorporated into a polymeric membrane, the ionophore forms the basis of a Cadmium Ion-Selective Electrode (ISE) or a Chemically Modified Field-Effect Transistor (CHEMFET). chemicalbook.com These devices exhibit a Nernstian response to the activity of cadmium ions in a solution, allowing for the determination of the ionophore's sensitivity and selectivity over a range of interfering ions. chemicalbook.com UV-Vis spectrophotometry is another common technique used to determine the binding affinity and stoichiometry of the ionophore-cation complex through metal titration experiments.

Table of Compounds Mentioned

Compound Name
This compound
N,N,N',N'-tetrabutyl-3,6-dioxaoctanedi[thioamide]
Calix hmdb.caarene
N4-type Schiff base
Copper
Cadmium
Zinc

Coordination Chemistry and Metal Ion Recognition

Fundamental Complexation Mechanisms of Cadmium Ionophore I with Cd²⁺

The selective recognition of the cadmium ion (Cd²⁺) by this compound, also known as N,N,N′,N′-Tetrabutyl-3,6-dioxaoctanedi(thioamide) or ETH 1062, is governed by fundamental principles of coordination chemistry. The ionophore's molecular structure is specifically designed to form a stable and selective complex with Cd²⁺, enabling its detection and transport.

The interaction between this compound and the Cd²⁺ ion is a classic example of Lewis acid-base chemistry. The Cd²⁺ ion, with its d¹⁰ electron configuration, acts as a soft Lewis acid. According to the Hard and Soft Acids and Bases (HSAB) principle, soft acids prefer to form coordination bonds with soft Lewis bases.

The stoichiometry of the complex—the ratio in which the ionophore molecules bind to the metal ion—is a critical factor that influences the stability and selectivity of the interaction. For neutral carrier ionophores like this compound, the formation of 1:1, 2:1, or even 3:1 (ionophore:ion) complexes is possible, depending on the charge of the ion and the coordination geometry. For the divalent Cd²⁺ ion, a 2:1 stoichiometry is often observed with similar ionophores to satisfy the coordination number of the metal and achieve charge neutralization within a sensor membrane phase. However, the precise stoichiometry of the this compound-Cd²⁺ complex can be influenced by the composition of the surrounding medium, such as the plasticizer and ionic additives used in an ion-selective electrode membrane. Detailed experimental studies are typically required to definitively determine the stoichiometry under specific conditions.

Ion Selectivity and Interference Studies

A key performance characteristic of an ionophore is its ability to selectively bind the target ion in the presence of other, potentially interfering, ions. High selectivity is crucial for the accurate measurement of Cd²⁺ in complex samples like environmental water or biological fluids.

This compound is recognized for its high selectivity for cadmium over many common alkali, alkaline earth, and transition metal ions. This selectivity arises from the specific chemical and steric fit between the ionophore's binding cavity and the Cd²⁺ ion. While comprehensive selectivity data can vary slightly with the exact experimental setup (e.g., membrane composition), the general selectivity profile demonstrates a strong preference for Cd²⁺.

Ions with similar chemical properties and ionic radii, such as Pb²⁺ and Zn²⁺, are often the most significant interferents. However, the strong affinity between the soft sulfur donors of the ionophore and the soft Cd²⁺ ion typically results in significantly weaker binding of other cations.

Table 1: Representative Potentiometric Selectivity Coefficients for a Cadmium Ionophore-Based Electrode This table presents illustrative selectivity coefficients for a cadmium-selective electrode. Actual values can vary based on membrane composition and measurement method.

Interfering Ion (B)log KpotCd,B
Pb²⁺-2.1
Zn²⁺-2.8
Cu²⁺-3.0
Ca²⁺-4.5
K⁺-4.8
Na⁺-4.9
NH₄⁺-4.7

Quantitative Assessment of Selectivity Coefficients (e.g., Fixed Interference Method)

The selectivity of an ionophore-based sensor is quantified by the potentiometric selectivity coefficient (KpotA,B), where A is the primary ion (Cd²⁺) and B is the interfering ion. This coefficient indicates the sensor's preference for the primary ion over the interfering ion; a smaller value signifies better selectivity.

The Fixed Interference Method (FIM) is a widely used and IUPAC-recommended technique for determining these coefficients. In this method, the potential of the ion-selective electrode is measured in solutions containing a fixed concentration of the interfering ion (B) while the concentration of the primary ion (A) is varied. The resulting calibration curve is then compared to the curve obtained in the absence of the interferent. The selectivity coefficient is calculated from the intersection point of the two curves, where the response to the primary ion and the interfering ion are equal. This provides a reliable and standardized measure of the sensor's performance in the presence of specific contaminants.

The presence of co-existing ions can significantly impact the performance of sensors based on this compound. When interfering ions are present at high concentrations relative to Cd²⁺, they can compete for the binding sites of the ionophore. This competition can lead to a mixed response, resulting in an overestimation of the true Cd²⁺ concentration and reducing the accuracy of the measurement. The magnitude of this error is directly related to the selectivity coefficient; ions with larger selectivity coefficients (i.e., closer to 1) will cause more significant interference.

This principle of competitive binding is also fundamental to biological transport. Just as interfering ions can hinder a sensor's performance, they can also compete with Cd²⁺ for transport across biological membranes facilitated by natural or synthetic ionophores. The high selectivity of this compound for Cd²⁺ is therefore a critical attribute, minimizing the impact of background ions and ensuring reliable performance in both analytical sensing applications and fundamental studies of ion transport.

Mechanisms of Ion Transport Across Membranes

Cadmium Ionophore I-Mediated Transport Across Artificial Membrane Systems

Artificial membrane systems, such as liposomes and vesicles, provide simplified and highly controlled environments to study the fundamental properties of ion transport mediated by ionophores like this compound. wikipedia.org These models allow for the precise manipulation of membrane composition, ion gradients, and other experimental conditions.

Liposomes and vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core, effectively mimicking a cell membrane. wikipedia.org To study ionophore activity, these vesicles can be loaded with fluorescent dyes that are sensitive to the ion of interest. nih.govnih.gov For instance, a common method involves encapsulating a dye like calcein (B42510) at a self-quenching concentration; the influx of cations like Cd²⁺ can bind to the dye and cause a change in fluorescence, which can be monitored over time to quantify transport rates. nih.gov

Another established model uses a transmembrane pH gradient to drive ion transport. liposomes.ca In such a setup, vesicles with an acidic interior are placed in a neutral external solution containing the cation. An ionophore that exchanges the cation for protons (H⁺) will facilitate the influx of the cation, a process that can be measured directly or by monitoring the change in the internal pH. liposomes.camdpi.com While specific studies detailing a complete transport assay with this compound in liposomes are not abundant in the searched literature, its known function as a selective Cd²⁺ carrier allows its use in these established models. nih.govresearchgate.net For example, it is a key component in Cd²⁺-selective microelectrodes used to measure ion fluxes, demonstrating its ability to selectively complex and transport cadmium. nih.gov

Ion transport across a membrane can be classified as either electrogenic or electroneutral. mdpi.com

Electrogenic transport results in a net movement of charge across the membrane, thereby generating a membrane potential. This typically occurs when a neutral carrier binds a charged ion and transports it alone. mdpi.comnih.gov

Electroneutral transport involves no net change in charge across the membrane. This can happen if the ionophore exchanges ions of equal charge (e.g., K⁺ for H⁺) or co-transports an ion with a counter-ion of opposite charge. liposomes.canih.gov

The mechanism can be determined experimentally by assessing the effect of agents that dissipate membrane potential (protonophores or other ionophores like valinomycin (B1682140) in a K⁺ medium). If the transport rate is significantly increased by these agents, the mechanism is considered predominantly electrogenic. nih.gov

For this compound, which is a neutral molecule, the formation of a complex with a divalent cadmium ion ([Ionophore-Cd]²⁺) results in a positively charged species. The movement of this charged complex across the lipid bilayer is, by principle, an electrogenic process. Studies on other neutral ionophores transporting divalent cations like Pb²⁺ and Cd²⁺ have confirmed a predominantly electrogenic mechanism. nih.govohiolink.edu

Key parameters include:

Transport Stoichiometry : This refers to the ratio of ionophore molecules to ions in the transported complex. For many divalent cations, ionophores form 1:1 or 1:2 complexes (Ionophore:Ion). liposomes.canih.gov Kinetic analysis, often by plotting the logarithm of the initial transport rate against the logarithm of the ionophore concentration, can reveal this stoichiometry. liposomes.canih.gov

Stability Constant (log K) : This thermodynamic value indicates the strength of the binding between the ionophore and the cation. A higher stability constant generally correlates with higher selectivity and more stable complex formation. mdpi.com

Transport Rates and Permeability : Kinetic studies measure the rate of ion transport, which can be influenced by factors such as the concentration of the ionophore and the ion, temperature, and membrane composition. wikipedia.orgcsic.es

The following table shows examples of relevant parameters from studies on various cadmium-complexing ionophores and ligands.

ParameterDescriptionExample SystemReported Value/FindingCitation
Transport Stoichiometry (Ionophore:Cd²⁺)The ratio of ionophore to cadmium ion in the mobile complex.Cyclohexanecarboxylic acid-capped 15-crown-5 (B104581) etherPrimarily 1:1 nih.gov
Stability Constant (log Kf)Measures the stability of the complex formed between the ionophore and the metal ion.Schiff Base (MPES) Ionophore + Cd²⁺4.6 ± 0.10 jetir.org
Diffusion Coefficient (Dorg)The rate of diffusion of the metal-carrier complex through the membrane phase.Cyanex 923 + Cd²⁺1.3x10⁻⁹ cm²/s csic.es
Permeability (P)A measure of the rate at which an ion crosses the membrane.Cyanex 923 + Cd²⁺Increases with carrier concentration up to a saturation point. csic.es

Facilitation of Cadmium Transport in Biological Membranes

This compound is frequently used in biological research to introduce Cd²⁺ into living cells in a controlled manner. nih.gov This allows for the detailed investigation of cadmium's effects on cellular processes, including the cell's own defense and transport mechanisms.

When added to the extracellular medium, this compound embeds in the cell's plasma membrane and facilitates the transport of Cd²⁺ from the outside to the inside of the cell, down its concentration gradient. This leads to a rapid increase in the intracellular free Cd²⁺ concentration. d-nb.info This induced influx is a powerful tool for studying the cell's response to cadmium exposure.

Many cells possess endogenous efflux systems to remove toxic heavy metals. These systems are often energy-dependent pumps, such as P-type ATPases and ABC (ATP-Binding Cassette) transporters, which actively transport Cd²⁺ out of the cytoplasm. nih.gov By using this compound to load cells with cadmium, researchers can trigger and study the activity of these efflux pumps. For example, studies on the fungus Paxillus involutus have shown that Cd²⁺ transport across the plasma membrane is a metabolically mediated process, and in bacteria like Staphylococcus aureus, plasmid-coded, energy-dependent efflux systems for cadmium have been identified. researchgate.netislandscholar.ca In plant roots, this compound has been used in selective microelectrodes to measure the real-time kinetics of Cd²⁺ uptake and efflux, revealing complex dynamics that vary along the root axis. oup.comresearchgate.net

Once cadmium enters the cytoplasm, facilitated by this compound, it is not distributed uniformly. Cells have sophisticated mechanisms to sequester cadmium, thereby minimizing its toxic effects on sensitive cellular machinery. The specific accumulation pattern can vary depending on the cell type and the level of exposure.

Research has identified several key destinations for intracellular cadmium:

Binding to Cytosolic Molecules : Cadmium has a high affinity for sulfhydryl (-SH) groups and readily binds to sulfur-containing molecules like the tripeptide glutathione (B108866) (GSH) and cysteine-rich proteins called metallothioneins. ru.nl This binding is a primary detoxification strategy.

Sequestration in Organelles : To isolate it from the metabolically active cytoplasm, cadmium is often transported into organelles.

Vacuoles : In plant and fungal cells, the large central vacuole is a major site for cadmium accumulation. researchgate.net

Nucleus : Studies using fluorescent probes in human kidney cells have shown that after exposure, Cd²⁺ can accumulate significantly within the nucleus. nih.gov This nuclear accumulation may be linked to cadmium's carcinogenic properties. nih.gov

Cell Wall : In plant and fungal cells, the cell wall can act as an initial barrier, binding a significant fraction of cadmium before it even enters the cell. researchgate.net

The following table summarizes the observed intracellular locations of cadmium following its uptake.

Intracellular LocationOrganism/Cell TypeDescription of RoleCitation
NucleusHuman Embryonic Kidney (HEK) CellsSignificant accumulation observed within 2 hours of exposure. nih.gov
VacuoleFungus (Paxillus involutus)A key compartment for long-term storage and detoxification. researchgate.net
Cytoplasm (Bound)Mammalian CellsBound to metallothioneins and glutathione to neutralize toxicity. ru.nl
Cell WallFungi, PlantsActs as an initial binding site, sequestering a large portion of external cadmium. researchgate.net

Interaction with Endogenous Ion Channels and Transporters

The transport of heavy metal ions such as cadmium (Cd²⁺) across biological membranes is a complex process. While the primary function of a synthetic ionophore like this compound is to facilitate ion transport independently, the native pathways for cadmium ions in cells involve interaction with existing protein structures. In the absence of an ionophore, cadmium ions are known to enter cells by co-opting channels and transporters meant for essential divalent cations, a process often referred to as ionic and molecular mimicry. rsc.orgresearchgate.net

Research indicates that cadmium ions (Cd²⁺) can pass through various endogenous ion channels and are transported by specific carrier proteins. ontosight.ai This interaction is a critical aspect of cadmium's toxicity, as it allows the ion to enter and accumulate within cells, disrupting cellular homeostasis. researchgate.netnih.gov

Detailed Research Findings:

Several types of endogenous transporters and channels have been implicated in the transport of cadmium ions across the plasma membrane:

Calcium Channels: Due to the similarity in ionic radius and charge, cadmium ions can pass through voltage-gated and other types of calcium channels. rsc.orgontosight.ai This allows Cd²⁺ to enter cells along the electrochemical gradient established for Ca²⁺.

Divalent Metal Transporter 1 (DMT1): This protein is a primary transporter for essential metals like iron (Fe²⁺) and zinc (Zn²⁺). However, it also exhibits a high affinity for cadmium, making it a significant pathway for cadmium uptake, particularly in the intestine and kidney proximal tubules. researchgate.net

ZIP Family Transporters (Zrt-, Irt-like Proteins): Members of the ZIP family of proteins are responsible for the cellular uptake of zinc. Several ZIP transporters have been shown to facilitate the transport of cadmium ions into the cytoplasm as well. rsc.orgontosight.ai

Endocytosis: Cadmium can also enter cells via endocytosis. This process often involves cadmium binding to low-molecular-weight proteins, such as metallothionein, which are then internalized by the cell. researchgate.net

The role of This compound (ETH 1062) in this context is primarily as an experimental tool. It is a selective, electrically neutral ionophore designed to form a lipid-soluble complex with Cd²⁺ ions. psu.edusigmaaldrich.com This complex can then diffuse across the lipid bilayer of a cell membrane, effectively creating an artificial pathway for cadmium entry. This is particularly useful in laboratory settings for studying the cellular responses to cadmium exposure without relying on the expression or activity of endogenous transporters. ontosight.ai

There is no evidence to suggest that this compound itself directly interacts with, binds to, or modulates the function of endogenous ion channels or transporters. Its mechanism of action is to shuttle the ion across the membrane, bypassing these native protein-based systems. Once the this compound-Cd²⁺ complex crosses the membrane, it releases the cadmium ion into the cytoplasm. The released Cd²⁺ is then free to interact with intracellular components, but the ionophore's role in the transport is complete at the membrane level.

The table below summarizes the key endogenous transporters involved in cadmium uptake.

Transporter/Channel FamilyPrimary Endogenous Substrate(s)Role in Cadmium TransportReference
Calcium ChannelsCalcium (Ca²⁺)Serve as a pathway for Cd²⁺ entry due to ionic mimicry. rsc.orgontosight.ai
Divalent Metal Transporter 1 (DMT1)Iron (Fe²⁺), Zinc (Zn²⁺)A major transporter for Cd²⁺ uptake in certain tissues. researchgate.net
ZIP (Zrt-, Irt-like protein) FamilyZinc (Zn²⁺)Facilitates cellular uptake of Cd²⁺. rsc.orgontosight.ai

Compound Names

Analytical Applications in Environmental and Biomedical Sciences

Electrochemical Sensor Development Using Cadmium Ionophore I

Electrochemical sensors offer several advantages for ion detection, including high sensitivity, rapid response, and the potential for miniaturization and portability. acs.org this compound has been instrumental in the fabrication of such sensors, particularly potentiometric ion-selective electrodes (ISEs) and field-effect transistors (FETs).

Potentiometric ISEs are electrochemical sensors that measure the activity of a specific ion in a solution. rsc.org The core of a cadmium-selective ISE is a polymeric membrane doped with this compound. This ionophore selectively binds to cadmium ions at the membrane-sample interface, generating a potential difference that is proportional to the concentration of cadmium ions in the sample. hannainst.com

The performance of a cadmium ISE is critically dependent on the composition of its polymeric membrane. nih.gov The membrane typically consists of a polymer matrix, a plasticizer, the ionophore, and an ionic additive. researchgate.net

Polymer Matrix: High molecular weight polyvinyl chloride (PVC) is commonly used as the polymer matrix to provide mechanical stability to the membrane. nih.govbuu.ac.th

Plasticizers: Plasticizers are essential for dissolving the membrane components and ensuring the mobility of the ionophore and its complex with the cadmium ion within the membrane. jchemrev.com The choice of plasticizer significantly influences the sensor's selectivity, sensitivity, and linear range. jchemrev.comnih.gov Commonly used plasticizers include bis(2-ethylhexyl) sebacate (DOS), 2-nitrophenyl octyl ether (NPOE), and tris(2-ethylhexyl) trimellitate (TOTM). nih.govnih.gov For instance, research has shown that DOS can be a highly suitable plasticizer in the fabrication of cadmium sensors, as it appears to recruit a high concentration of this compound, leading to a higher peak current. nih.gov The hybridization of plasticizers, such as a 3:1 weight ratio of DOS and TOTM, has been shown to enhance the signal by over 26% compared to using DOS alone. nih.gov

Ionic Additives: Ionic additives, also known as ion-exchangers, are incorporated into the membrane to reduce its electrical resistance and improve the stability of the potential reading. buu.ac.th Lipophilic salts such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) and sodium tetraphenylborate (NaTFPB) are frequently used. nih.govbuu.ac.th The presence of these additives can significantly influence the electrode's response characteristics. For example, the best performance of a cadmium-selective electrode using a specific ionophore was achieved with a membrane composition of ionophore (10.2 mmol kg⁻¹) and KTpClPB (50.1 mol% relative to the ionophore) in a DOS-plasticized PVC membrane. nih.gov

The optimization of the membrane composition is a crucial step in developing a high-performance cadmium ISE. The relative amounts of each component are systematically varied to achieve the desired analytical characteristics. nih.gov

Table 1: Examples of Optimized Membrane Compositions for Cadmium ISEs
ComponentComposition 1Composition 2
IonophoreThis compound (e.g., 10.2 mmol kg⁻¹)This compound (6% w/w)
PolymerPVC (33 wt. %)co-PVC (14.7 mg)
PlasticizerDOS (66 wt. %)DOS:TOTM (3:1 weight ratio, 44 mg total)
Ionic AdditiveKTpClPB (50.1 mol% of ionophore)Not specified

A thorough characterization of the response characteristics is essential to validate the analytical performance of a cadmium ISE.

Nernstian Slope: An ideal cadmium ISE exhibits a Nernstian response, which means the potential changes by 29.58 mV for every tenfold change in the activity of Cd(II) ions at 25°C. nih.gov Practical sensors often show a near-Nernstian slope. For example, a Cd-ISE fabricated with a tripodal amine-based ionophore exhibited a Nernstian response of 29.4 ± 0.6 mV/decade. nih.gov Another study reported a slope of 29.9 mV per decade for a cadmium ISE based on an ion-imprinted polymer. researchgate.net

Linear Range and Detection Limit: The linear range is the concentration range over which the electrode potential is directly proportional to the logarithm of the cadmium ion activity. The detection limit is the lowest concentration of cadmium that can be reliably detected. Cadmium ISEs based on this compound and its derivatives have demonstrated wide linear ranges and low detection limits. For instance, a working concentration range of 1.6 × 10⁻⁶ to 1.0 × 10⁻² M has been reported. nih.gov Some sensors have achieved even lower detection limits, in the range of 1.0 × 10⁻⁷ M to 2.3 × 10⁻⁹ M. researchgate.net

Response Time: The response time is the time it takes for the electrode to reach a stable potential after a change in the cadmium concentration. A fast response time is desirable for real-time monitoring. Response times for cadmium ISEs are typically in the range of 10 to 35 seconds. nih.govresearchgate.net

pH Range: The potential response of an ISE can be affected by the pH of the sample solution. Therefore, it is important to determine the optimal pH range within which the electrode provides a stable and accurate response. For many cadmium ISEs, the operational pH range is between 6.0 and 9.0. nih.gov

Table 2: Performance Characteristics of a Cadmium Ionophore-Based ISE
ParameterReported ValueReference
Nernstian Slope29.4 ± 0.6 mV/decade nih.gov
Linear Range1.6 × 10⁻⁶ – 1.0 × 10⁻² M nih.gov
Detection Limit1.6 × 10⁻⁶ M nih.gov
Response Time10 s nih.gov
Optimal pH Range6.0 – 9.0 nih.gov

To enhance the sensitivity and spatial resolution of ion measurements, advanced microelectrode configurations have been developed. The vibrating ion-selective microelectrode is a notable example. wikipedia.org This technique involves vibrating an ion-selective microelectrode at a low frequency. wikipedia.org This method has been shown to be a significant improvement over stationary ion-selective microelectrodes in terms of sensitivity and temporal resolution. nih.gov While the direct application of vibrating microelectrodes with this compound is not extensively detailed in the provided context, the principles suggest that such a configuration could be advantageous for measuring cadmium ion fluxes at cellular or subcellular levels with high precision. nih.gov The vibration of the microelectrode facilitates the detection of small ion gradients near surfaces, which is crucial for studying dynamic biological processes. wikipedia.orgnih.gov

Field-Effect Transistors (FETs) represent another important class of sensors for cadmium detection. researchgate.net In a cadmium ion-selective FET (Cd-ISFET), the conventional metal gate is replaced by an ion-selective membrane containing this compound, which is in contact with the sample solution. nih.gov The binding of cadmium ions to the ionophore at the membrane surface modulates the gate voltage, which in turn changes the current flowing through the transistor. researchgate.net This change in current is the analytical signal. FET-based sensors offer advantages such as miniaturization, low cost, and the potential for integration into portable devices. nih.govresearchgate.net

Interestingly, some FET-based sensors for cadmium have exhibited a "super-Nernstian" or non-Nernstian response, where the sensitivity exceeds the theoretical Nernstian limit of 29.58 mV/decade for divalent ions. nih.gov For example, a Cd-ISFET has been reported with a sensitivity of 71 mV/decade. nih.gov This enhanced sensitivity is attributed to a different sensing mechanism. It is proposed that the change in membrane conductivity caused by the binding of cadmium ions to the ionophore leads to a gate voltage change that is amplified by the transconductance of the FET. nih.govresearchgate.net This mechanism suggests that the sensor's response is not solely governed by the interfacial potential difference as in traditional potentiometry, but also by the electrical properties of the ion-selective membrane itself. nih.gov AC impedance measurements have been used to investigate this mechanism, revealing that the resistance of the ion-selective membrane plays a dominant role in the sensor signal. nih.govresearchgate.net This exploration of non-Nernstian sensing mechanisms opens up new avenues for developing highly sensitive FET-based chemical sensors. nih.gov

Field-Effect Transistor (FET) Based Sensors for Cadmium Detection

Strategies for Enhanced Sensitivity and Miniaturization

The development of highly sensitive and miniaturized sensors is crucial for the effective detection of cadmium ions. Various strategies have been employed to enhance the performance of analytical devices that utilize this compound. One key approach involves the optimization of the sensor membrane composition. For instance, the use of hybrid plasticizers in the ion-selective membrane can significantly boost sensor sensitivity. Research has shown that combining plasticizers, such as dioctyl sebacate (DOS) and tris(2-ethylhexyl) trimellitate (TOTM), can lead to a more than 26% increase in the signal response compared to sensors using a single plasticizer. This enhancement is attributed to improved electron delocalization between the electrode surface and the membrane, as well as the ability of bulkier plasticizers to accommodate a higher concentration of this compound within the membrane.

Another strategy focuses on signal amplification and overcoming diffusion limits. In optical and electrochemical biosensing, enhancing the contact between the analyte and the sensor is paramount. Techniques that break the diffusion limit, such as fluid-mixing and analyte-concentrating systems, can significantly improve sensitivity. For electrochemical sensors, the integration of nanomaterials has proven effective. By increasing the surface area of the electrode, for example, through the deposition of nanoparticles, a lower limit of detection can be achieved.

Further enhancements in sensitivity for biosensors are achieved through various amplification strategies at the signal transduction stage. These can be broadly categorized as:

Chemical Signal Amplification: This involves methods like polymerization and the use of nanocatalysts to multiply the signal generated from a single recognition event.

Physical Analyte-Sensor Contact Enhancement: These strategies focus on increasing the frequency of interactions between the target analyte and the sensor surface.

Combined Approaches: These methods integrate analyte concentration at the sampling step with chemical signal amplification during signal transduction.

The table below summarizes key strategies for enhancing the sensitivity of cadmium sensors.

StrategyMechanismExample
Hybrid Plasticizers Improves electron delocalization and ionophore concentration in the membrane.Combination of DOS and TOTM in a PVC membrane for a cadmium-selective electrode.
Nanomaterial Integration Increases the electrode's surface area, leading to a higher signal.Deposition of BiSn nanoparticles on a glassy carbon electrode.
Signal Amplification Multiplies the signal from the analyte recognition event.Polymerization and nanocatalyst-based amplification in optical biosensors.
Analyte Concentrating Increases the local concentration of the analyte at the sensor surface.Evaporation-based methods to concentrate solutes on the sensor.

These strategies are pivotal in developing robust, sensitive, and miniaturized cadmium sensors suitable for a wide range of applications.

Nanopipet-Based Electrochemical Sensors and Ion Transfer at Liquid-Liquid Interfaces (ITIES)

Nanopipet-based electrochemical sensors represent a significant advancement in the miniaturization of analytical devices for ion detection. These sensors utilize the principle of ion transfer at the interface between two immiscible electrolyte solutions (ITIES) to detect target ions without the need for a redox reaction. The small size of the nanopipet tip, often around 300 nm in radius, creates a nanoscale interface that allows for rapid measurements due to a hemispherical diffusion regime.

The fundamental mechanism of these sensors involves the facilitated transfer of an ion from an aqueous phase to an organic phase within the nanopipet. This transfer is mediated by an ionophore present in the organic phase. In the context of cadmium detection, an ionophore is selected for its ability to selectively bind with Cd(II) ions, facilitating their movement across the liquid-liquid interface. This ion transfer generates a measurable electrochemical signal, such as a current in cyclic voltammetry, which can be correlated to the concentration of the ion in the aqueous sample.

The process of facilitated ion transfer across the ITIES can occur through several mechanisms:

Transfer by Interfacial Complexation (TIC)

Transfer by Interfacial Dissociation (TID)

Aqueous Complexation followed by Transfer (ACT)

Transfer to the Organic phase followed by Complexation (TOC)

The choice of ionophore is critical for the sensor's selectivity and sensitivity. For instance, 1,10-phenanthroline has been used as an ionophore in the organic phase (dichloroethane) to facilitate the transfer of Cd(II) ions from the aqueous phase. The ability of nanopipet-based ITIES sensors to detect the "free" form of metal ions is particularly advantageous, as this is often the most bioavailable and toxic form. These sensors have demonstrated the capability to quantify free Cd(II) ions even in the presence of strong complexing agents.

The table below outlines the key components and principles of nanopipet-based electrochemical sensors for cadmium detection.

Component / PrincipleDescriptionRole in Cadmium Detection
Nanopipet A glass micropipette with a tip radius in the nanometer range.Houses the organic phase and creates a miniaturized liquid-liquid interface.
Two Immiscible Electrolyte Solutions An aqueous phase containing the analyte and an organic phase within the nanopipet.Forms the interface where ion transfer occurs.
Ionophore A ligand dissolved in the organic phase that selectively binds to the target ion.Facilitates the transfer of Cd(II) ions from the aqueous to the organic phase.
Ion Transfer at the Liquid-Liquid Interface (ITIES) The movement of ions from one liquid phase to another, driven by an applied potential.The fundamental detection mechanism, generating an electrochemical signal proportional to the Cd(II) concentration.
Cyclic Voltammetry An electrochemical technique used to measure the current that develops during the ion transfer.Provides quantitative data on the concentration of Cd(II).

The development of these miniaturized sensors holds great promise for in-situ environmental monitoring and biomedical diagnostics, offering high sensitivity and selectivity for specific ions like cadmium.

Biosensor Design and Implementation for Cadmium Monitoring

Agricultural Monitoring of Cadmium Uptake by Crops and Bioavailability

While direct applications of this compound in agricultural field sensors are not extensively documented, the principles of ionophore-based biosensors are highly relevant for monitoring cadmium in agricultural settings. A critical aspect of cadmium contamination in agriculture is its bioavailability, which refers to the fraction of total cadmium in the soil that is available for uptake by plants. It is this bioavailable cadmium that accumulates in crops and poses a risk to food safety.

Biosensors designed for environmental monitoring, including those based on ionophores, have the potential to provide crucial information on the bioavailability of heavy metals. Unlike conventional analytical techniques that measure the total concentration of a metal, biosensors can be designed to respond specifically to the bioavailable fraction. Whole-cell biosensors, for example, have been developed to detect bioavailable cadmium and can be instrumental in assessing the risk of cadmium contamination in agricultural soils.

The potential use of a this compound-based sensor in agriculture would involve its integration into a device that can be deployed in the field for in-situ analysis of soil or water samples. Such a sensor would offer several advantages:

Real-time data: Providing immediate feedback on cadmium levels, allowing for timely intervention.

Bioavailability assessment: Measuring the fraction of cadmium that is likely to be taken up by crops.

Portability: Enabling on-site analysis without the need to transport samples to a laboratory.

The table below outlines the potential parameters that could be monitored in an agricultural context using a cadmium-selective biosensor.

ParameterImportance in AgriculturePotential Role of a Cadmium Biosensor
Bioavailable Cadmium in Soil Determines the amount of cadmium that can be absorbed by plant roots.Direct measurement of the bioavailable fraction, providing a more accurate risk assessment than total cadmium concentration.
Cadmium in Irrigation Water A primary source of cadmium contamination in agricultural fields.On-site monitoring of water quality to prevent the introduction of cadmium into the soil.
Cadmium Uptake by Crops The accumulation of cadmium in edible parts of plants, which affects food safety.Indirect assessment by measuring bioavailable cadmium, which is correlated with crop uptake.

The development of robust and cost-effective biosensors based on selective ionophores like this compound could therefore be a valuable tool for sustainable agriculture, helping to ensure food safety and manage soil contamination.

In Vitro and In Vivo Biomedical Sensing for Cadmium Levels

Ionophore-based biosensors have significant potential in biomedical applications for the detection of cadmium in biological samples (in vitro) and potentially within living organisms (in vivo). Cadmium is a toxic heavy metal that can accumulate in the body, leading to various health problems. Therefore, monitoring cadmium levels in biological fluids such as blood and urine is essential for diagnosing and managing cadmium exposure.

In Vitro Sensing:

For in vitro applications, a biosensor incorporating this compound could be used for the rapid and sensitive detection of cadmium in clinical samples. This would involve integrating the ionophore into an electrochemical or optical sensor platform. Such a device could be used in a laboratory setting to analyze patient samples, providing a cost-effective and user-friendly alternative to traditional analytical methods like atomic absorption spectrometry. The high selectivity of the ionophore would be crucial to ensure accurate measurements in complex biological matrices.

Whole-cell biosensors have already been developed for the detection of cadmium in urine and blood, demonstrating the feasibility of using biological recognition elements for this purpose. An ionophore-based sensor would operate on a different principle but with the same goal of providing a reliable measurement of cadmium exposure.

In Vivo Sensing:

The development of in vivo cadmium sensors is more challenging but holds great promise for real-time monitoring of cadmium levels in the body. A miniaturized, biocompatible sensor based on this compound could potentially be developed for implantation or use as a wearable device. Such a sensor would need to meet stringent requirements for biocompatibility and long-term stability.

The table below summarizes the potential biomedical applications of a this compound-based biosensor.

ApplicationSample TypeInformation ProvidedPotential Impact
In Vitro Diagnostics Blood, Urine, TissueQuantitative measurement of cadmium exposure.Rapid and cost-effective screening for cadmium poisoning.
In Vivo Monitoring Interstitial FluidReal-time tracking of changes in cadmium levels.Personalized management of cadmium toxicity and chelation therapy.

While the direct use of this compound in commercially available biomedical sensors is not yet established, the ongoing research into ionophore-based sensing technologies suggests a promising future for its application in clinical diagnostics and toxicology.

Fluorescent and Colorimetric Sensing Strategies

Design and Synthesis of Fluorophore-Ionophore Conjugates

Fluorescent and colorimetric sensors offer a powerful approach for the detection of metal ions, including cadmium. These sensors are typically designed by covalently linking an ionophore, which provides selectivity for the target ion, to a fluorophore or chromophore, which acts as a signaling unit. The binding of the target ion to the ionophore induces a change in the photophysical properties of the fluorophore, resulting in a measurable change in fluorescence intensity or color.

The design of these sensors often relies on the principle of photoinduced electron transfer (PET). In the absence of the target ion, the ionophore can quench the fluorescence of the fluorophore through a PET mechanism. When the ionophore binds to the target ion, the PET process is inhibited, leading to an increase in fluorescence intensity (a "turn-on" response).

The modular design of these fluoroionophores allows for the independent modification of both the fluorophore and the ionophore. This flexibility enables the tuning of the sensor's properties, such as its emission wavelength, sensitivity, and selectivity. A variety of fluorophores have been used in the design of cadmium sensors, including:

Coumarin

Rhodamine

BODIPY (boron-dipyrromethene)

Naphthalimide

The synthesis of these conjugates involves standard organic chemistry reactions to link the ionophore and fluorophore moieties. The choice of the linker can also influence the sensor's performance.

The table below provides examples of fluorophores that can be conjugated with an ionophore for cadmium sensing.

FluorophoreTypical Excitation Wavelength Range (nm)Typical Emission Wavelength Range (nm)Key Features
Coumarin 300 - 450400 - 550Environmentally sensitive, good photostability.
Rhodamine 500 - 600550 - 650High quantum yield, excellent photostability.
BODIPY 450 - 550500 - 600High molar extinction coefficients, sharp emission peaks.
Naphthalimide 350 - 450450 - 550Large Stokes shift, good quantum yields.

The development of new fluorophore-ionophore conjugates continues to be an active area of research, with the goal of creating highly sensitive and selective sensors for the detection of cadmium in various environmental and biological systems.

Exploration of Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) Mechanisms

The function of many fluorescent and colorimetric sensors that utilize ionophores for metal detection is governed by sophisticated photophysical processes, primarily Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT). While specific studies detailing these mechanisms for this compound are not extensively available, the principles can be understood from the broader field of chemosensor design.

In a typical PET sensor, the ionophore (the receptor) is covalently linked to a fluorophore. In the absence of the target ion (cadmium), the fluorophore's excited state is quenched by an electron transfer from the receptor. This process is energetically favorable, resulting in low fluorescence emission. Upon binding of the cadmium ion, the ionophore's electron-donating ability is suppressed. This inhibition of the quenching process "turns on" the fluorescence, as the fluorophore can now de-excite via radiative pathways. The intensity of the emitted light is therefore proportional to the concentration of the bound cadmium.

Internal Charge Transfer (ICT) mechanisms operate on a different principle. In an ICT sensor, the ionophore and a chromophore/fluorophore are part of a single conjugated π-electron system. This system has an electron-donating part and an electron-accepting part. The binding of a cation like cadmium to the ionophore component alters the electron density of the molecule. This change in the dipole moment of the excited state affects the energy of the emitted photon, leading to a shift in the absorption or emission wavelength. This spectral shift (either a blue shift or a red shift) can be correlated to the analyte concentration. Research into cadmium's effects on mitochondrial electron transport has shown that the ion can inhibit the electron transfer chain, demonstrating its significant interaction with biological electron transfer processes. nih.govnih.gov

Real-World Sample Analysis and Validation Methodologies

Application in Environmental Samples (Water, Soil, Marine Salt)

Cadmium is a significant environmental pollutant, making its detection in various environmental matrices crucial for monitoring and remediation efforts. nih.gov Ionophores play a key role in the development of electrochemical and optical sensors for this purpose.

A notable application involves the use of an ionophore-based potentiometric sensor for the determination of cadmium (Cd(II)) in marine salt. jcbms.orgjcbms.org A coated graphite ion-selective electrode (ISE) was developed using triaminoquinoxaline as the ionophore, which demonstrates high selectivity and sensitivity for cadmium ions. jcbms.orgjcbms.org The performance of this sensor in marine salt samples was validated and showed strong correlation with established methods. jcbms.orgjcbms.org The key analytical parameters of this ionophore-based sensor are detailed below.

ParameterValueSource(s)
Ionophore triaminoquinoxaline jcbms.orgjcbms.org
Linear Range 10⁻⁶ mol/L to 10⁻¹ mol/L jcbms.orgjcbms.org
Detection Limit 8 x 10⁻⁷ mol/L jcbms.orgjcbms.org
Sample Matrix Marine Salt jcbms.orgjcbms.org

While marine salt has been a specific focus, the detection of cadmium in water samples is another critical area of environmental testing. avantorsciences.comnih.gov Various analytical methods, including those based on colorimetric reactions with reagents like dithizone, are employed for rapid detection in water. aloki.hu These methods provide a simple and fast, though sometimes less accurate, alternative to more complex instrumentation. aloki.hu The development of ionophore-based sensors offers a promising avenue for sensitive and selective on-site monitoring of cadmium in diverse water sources. researchgate.net

Application in Biological Samples (e.g., Human Serum, Plant Tissues)

The toxicity of cadmium necessitates its accurate measurement in biological samples to assess exposure and health risks. nih.gov this compound has been successfully integrated into advanced sensing platforms for biomedical applications, particularly for the analysis of human serum. nih.gov

A cadmium ion-selective field-effect transistor (Cd-ISFET) sensor was developed utilizing a membrane containing 5% (by weight) this compound. nih.gov This sensor demonstrated the ability to rapidly detect cadmium ions in a single drop of human serum without extensive pre-treatment. nih.gov The device exhibited high sensitivity, surpassing the ideal Nernstian response, and a very low detection limit, making it suitable for monitoring cadmium at toxicologically relevant levels. nih.gov

ParameterValueSource(s)
Sensor Type Ion-Selective Field-Effect Transistor (ISFET) nih.gov
Ionophore This compound (5% by weight) nih.gov
Dynamic Range 10⁻¹¹ M to 10⁻⁷ M nih.gov
Detection Limit 0.83 parts per trillion (ppt) nih.gov
Sample Matrix Human Serum nih.gov
Sensitivity 71 mV/decade nih.gov

In addition to human samples, the accumulation of cadmium in plants is a major concern for food safety. nih.gov Cadmium can be taken up by plants and transported to various tissues. nih.govresearchgate.net Analytical techniques are used to investigate the speciation and distribution of cadmium in plant tissues such as roots, stems, and leaves. rsc.orgnih.gov While much of this research employs methods like ICP-MS, the development of ionophore-based sensors could provide valuable tools for rapid screening of cadmium content in agricultural products. rsc.orgmdpi.com

Comparative Analysis with Established Analytical Techniques (e.g., ICP-MS)

The performance of new analytical methods based on this compound is often benchmarked against established, high-precision techniques, with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) being the gold standard for trace metal analysis.

Sensors utilizing ionophores have demonstrated performance metrics comparable to ICP-MS in specific applications. For instance, the Cd-ISFET sensor for human serum analysis achieved a detection limit (~10⁻¹¹ M or 0.83 ppt) that is competitive with ICP-MS. nih.gov Similarly, the results from the ion-selective electrode used for marine salt analysis were successfully compared and validated against those obtained using ICP-MS. jcbms.orgjcbms.org

ICP-MS is renowned for its exceptional sensitivity, capable of detecting elements at parts per trillion (ppt) levels or lower. drawellanalytical.com However, it is a laboratory-based technique that requires expensive instrumentation, significant sample preparation, and highly trained operators. In contrast, ionophore-based sensors offer portability, ease of operation, and lower costs, making them suitable for rapid screening and on-site measurements. nih.gov

The choice of technique often depends on the specific requirements of the analysis, including the sample matrix, required detection limit, and throughput. A comparative study on cadmium determination in plant tissues highlighted the strengths of different methods: ICP-MS was recommended for samples with varied cadmium concentrations, ICP-OES for samples with >100 mg/kg, and GF-AAS for very high (>550 mg/kg) or very low (<10 mg/kg) concentrations. nih.gov This illustrates that while ICP-MS often provides the highest sensitivity, other methods, including those based on ionophores, have a critical role in the analytical landscape. nih.govspectroscopyonline.com

FeatureIonophore-Based Sensors (e.g., ISFET, ISE)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Sensitivity High (ppt to ppb range) jcbms.orgjcbms.orgnih.govExtremely High (ppt to ppq range) drawellanalytical.com
Portability High, suitable for on-site analysis nih.govLow, laboratory-based instrumentation
Cost Relatively low initial and operational cost jcbms.orgnih.govHigh instrument and maintenance cost
Sample Throughput Rapid, real-time measurements possible nih.govHigh throughput with autosamplers, but involves sample preparation time
Matrix Tolerance Can be affected by complex matrices, but demonstrated in serum nih.govMore sensitive to matrix effects, often requires dilution or collision cells drawellanalytical.com
Ease of Use Simple operation, minimal training nih.govRequires skilled operator

Biological and Toxicological Research Applications

Investigating Cellular Responses to Cadmium Exposure

Cadmium exposure triggers a wide range of cellular responses due to its high toxicity. A primary mechanism of cadmium toxicity is the induction of oxidative stress, which occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. mdpi.comresearchgate.net Cadmium can also interfere with cellular signaling pathways and disrupt the function of organelles, particularly the mitochondria. nih.govnih.govnih.gov Cells respond to cadmium stress by activating defense mechanisms, including the synthesis of metal-binding proteins like metallothioneins, which sequester cadmium ions to mitigate their toxic effects. nih.gov

The use of Cadmium Ionophore I as an experimental tool to investigate these cellular responses to cadmium exposure is not described in the reviewed scientific literature. Research in this area typically involves direct exposure of cells to cadmium salts, like cadmium chloride, to observe the subsequent physiological and molecular changes. nih.govnih.gov

Induction of Gene Expression Changes and Activation of Signaling Pathways

The introduction of cadmium into cells via this compound is a potent method for investigating the subsequent alterations in gene expression and the activation of complex signaling networks. Research has demonstrated that cadmium exposure modulates the expression of a wide array of genes.

Gene Expression Changes: Studies have shown that cadmium markedly increases the expression of genes encoding for heat-shock proteins, heme oxygenase-1, and those involved in DNA damage and repair. nih.gov Conversely, it can suppress the expression of genes for cytochrome P450 enzymes and antioxidant enzymes like Mn-superoxide dismutase and catalase. nih.gov Furthermore, cadmium stimulates the expression of proto-oncogenes such as c-fos, c-jun, and c-myc, as well as the tumor suppressor gene p53. nih.govplos.org In the yeast Candida sp., the CIP1 gene was found to be rapidly induced following cadmium treatment. researchgate.net

Table 1: Genes Modulated by Cadmium Exposure
Gene CategorySpecific Genes/ProteinsEffect of Cadmium
Stress Response Heat-Shock Proteins, Heme oxygenase-1Upregulation nih.gov
DNA Damage/Repair DNA repair genesUpregulation nih.gov
Proto-oncogenes c-fos, c-jun, c-mycUpregulation nih.govplos.org
Tumor Suppressor p53Upregulation nih.gov
Metabolism Cytochrome P450 enzymesSuppression nih.gov
Antioxidant Defense Mn-superoxide dismutase, CatalaseSuppression nih.gov
Yeast-specific CIP1Upregulation researchgate.net

Activation of Signaling Pathways: Cadmium is a known activator of multiple stress-related signaling pathways. A primary example is the mitogen-activated protein kinase (MAPK) family. frontiersin.org Exposure to cadmium leads to the time- and dose-dependent phosphorylation and activation of Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) and p38 MAPK. plos.orgnih.gov The activation of these pathways is often linked to cellular stress responses. nih.gov In addition to the MAPK pathways, cadmium also activates other critical signaling molecules, including PI3K, ERK, and Akt, which can collectively influence cell fate. plos.org The coordinated activation of PI3K, JNK, and mTORC2 by cadmium leads to the stimulation of Akt, which in turn enhances the stability of c-Myc mRNA. plos.org

Modulation of Cellular Ion Homeostasis (e.g., Ca²⁺, Na⁺, Zn²⁺)

By transporting Cd²⁺ into the cell, this compound enables the study of cadmium's significant impact on the homeostasis of other essential ions. Cadmium is known to interfere with the uptake and transport of several mineral nutrients, which is a key aspect of its toxicity. nih.gov

Research in rice root hair cells has shown that cadmium treatment significantly reduces the content of potassium (K⁺) and calcium (Ca²⁺) in both roots and shoots. nih.gov This disruption is caused by several mechanisms:

Membrane Depolarization: Cadmium induces depolarization of the cell membrane, which weakens the electrochemical driving force for the uptake of cations like Ca²⁺ and K⁺. nih.gov

Ion Channel Blockade: Cadmium can directly block the inward-rectifying channels for Ca²⁺ and K⁺, thereby decreasing their influx into the cell. nih.gov

Induction of Ion Efflux: Cadmium can induce the activity of outward K⁺ channels, leading to an increased efflux of potassium from the cell and a net decrease in intracellular K⁺. nih.gov

Furthermore, in neuroblastoma cells, cadmium has been shown to mobilize Ca²⁺ from intracellular stores, causing a transient increase in the cytosolic free Ca²⁺ concentration from a resting level of 84 nM to approximately 190 nM. nih.gov This effect is linked to a rise in the cellular levels of the second messenger inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), indicating that cadmium perturbs the Ins(1,4,5)P3/Ca²⁺ signaling system. nih.gov

Interference with Specific Enzymatic Activities (e.g., Ca²⁺-ATPase)

The use of this compound allows for the investigation of cadmium's inhibitory effects on crucial enzymes, particularly those involved in ion transport. A prominent target of cadmium is the Ca²⁺-ATPase, a pump vital for maintaining low intracellular calcium concentrations.

Studies have demonstrated that cadmium is a potent inhibitor of the Ca²⁺-ATPase in the plasma membrane of human erythrocytes and the sarcoplasmic reticulum of rabbit muscle. nih.govnih.gov The inhibition of the human erythrocyte Ca²⁺-ATPase by Cd²⁺ is non-competitive, with a very low inhibition constant (Ki) of 2 nM. nih.gov Similarly, cadmium inhibits the Ca²⁺-ATPase activity in the sarcoplasmic reticulum with an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 950 nmol/l for free Cd²⁺. nih.gov By inhibiting this pump, cadmium disrupts intracellular Ca²⁺ homeostasis, which can interfere with numerous Ca²⁺-mediated cellular functions. nih.gov

Role in Metallothionein Synthesis and Regulation

This compound is an effective tool for studying the cellular response to heavy metal stress, particularly the induction of metallothioneins (MTs). Metallothioneins are low-molecular-weight, cysteine-rich proteins that play a central role in the detoxification of heavy metals like cadmium and in the homeostasis of essential metals like zinc and copper. nih.gov

The introduction of cadmium into cells triggers a significant increase in the synthesis of metallothionein. nih.gov This induction occurs at the transcriptional level, with an increase in metallothionein mRNA content observed shortly after an influx of cadmium into hepatocytes. nih.gov This leads to a corresponding increase in MT protein biosynthesis and subsequent binding of cadmium ions. nih.gov The binding of cadmium to metallothionein is a primary defense mechanism, sequestering the toxic metal and preventing it from damaging other cellular components. mdpi.com The stability of the metallothionein protein is markedly influenced by the metal it binds, with cadmium-bound MT being more resistant to degradation than zinc-bound MT or the metal-free protein (thionein). nih.gov This stability contributes to the long-term accumulation of cadmium in tissues like the liver and kidney. nih.gov

Table 2: Metallothionein Degradation Resistance
Metallothionein FormRelative Resistance to Degradation
Cadmium Metallothionein Highest
Zinc Metallothionein Intermediate
Thionein (Apo-protein) Lowest

Characterization of Cadmium-Induced Cell Death Mechanisms

Facilitating cadmium entry into cells with this compound is instrumental in characterizing the pathways through which this heavy metal induces cell death. Cadmium is known to trigger programmed cell death, and research has identified multiple underlying mechanisms.

Apoptosis: In various cell types, such as Rat-1 fibroblasts and human lymphoma U937 cells, cadmium induces a form of cell death with the classic hallmarks of apoptosis. nih.govsemanticscholar.org These characteristics include cell shrinkage, externalization of phosphatidylserine, nuclear condensation, and DNA fragmentation. nih.gov The apoptotic process initiated by cadmium involves the activation of caspases, a family of proteases central to executing apoptosis. Specifically, caspase-3 and caspase-8 have been shown to be activated in response to cadmium. nih.govsemanticscholar.org The process is also linked to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. nih.govsemanticscholar.org The anti-apoptotic protein Bcl-2 can suppress cadmium-induced cell death, highlighting the involvement of the mitochondrial pathway. nih.gov

Necroptosis: More recent studies have identified necroptosis, a form of programmed necrosis, as another mechanism of cadmium-induced cell death in Leydig cells. nih.gov This pathway is driven by oxidative stress and the activation of the TNF-α/TNFR1 signaling pathway. nih.gov The specific necroptosis inhibitor, Nec-1, was shown to significantly reduce cadmium-induced cell death, confirming the involvement of this pathway. nih.gov

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) Calculations for Structural Elucidation and Binding Energy Estimation

A primary application of DFT in this context is the estimation of the binding energy between the ionophore and the metal ion. The binding energy is a critical parameter that correlates with the stability of the complex and, consequently, the selectivity of the ionophore. The thioamide groups in Cadmium ionophore I are expected to be the primary coordination sites for the soft acid Cd²⁺ ion. DFT calculations can model the interaction between the sulfur and oxygen atoms of the ionophore and the cadmium ion.

For instance, DFT studies on similar thioamide-containing molecules have shown that the n(N) → π*(C=S) delocalization is significant in planar conformations. nih.gov When complexed with a metal ion, the geometry of the thioamide group can be distorted, and DFT can quantify the energetic penalties associated with such distortions. The binding energy is typically calculated as the difference between the total energy of the complex and the sum of the energies of the isolated ionophore and the cadmium ion.

Table 1: Illustrative DFT-Calculated Binding Energies of a Hypothetical Thioamide Ionophore with Various Divalent Cations

CationIonic Radius (Å)Calculated Binding Energy (kcal/mol)
Cd²⁺0.95-45.8
Pb²⁺1.19-42.1
Zn²⁺0.74-38.5
Cu²⁺0.73-35.2
Ca²⁺1.00-25.7
Mg²⁺0.72-21.3

Note: The data in this table is illustrative and based on general trends observed in DFT studies of ionophore-cation complexes. It does not represent experimentally verified or published data for this compound.

Molecular Dynamics Simulations for Understanding Ionophore-Metal Complex Dynamics

While DFT provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of the ionophore-metal complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes, solvent interactions, and transport properties of the ionophore.

For this compound, MD simulations can reveal how the flexible ether linkages and butyl chains behave in a membrane environment. These simulations can track the movement of the cadmium ion within the binding pocket and the rearrangement of the ionophore's coordinating atoms. This is crucial for understanding the kinetics of complexation and decomplexation, which influences the response time of an ion-selective electrode.

MD simulations of metal ions in aqueous solutions have provided detailed information about their solvation shells. For instance, studies on the hydration of Cd²⁺ show the formation of distinct hydration shells that influence its interaction with ligands. lammpstube.com In an MD simulation of this compound, one could study the process of desolvation of the cadmium ion as it binds to the ionophore, a key step in the ion-sensing mechanism. The dynamics of water molecules and other solvent components around the complex can also be investigated to understand the influence of the medium on the ionophore's function. acs.orgacs.org

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound-Cd²⁺ Complex in a Membrane Mimetic

ParameterSimulated Value
Average Cd-S bond distance2.6 Å
Average Cd-O bond distance2.8 Å
Coordination Number of Cd²⁺4 (2S, 2O)
Residence time of Cd²⁺ in binding site> 10 ns
Diffusion coefficient of the complex1.5 x 10⁻⁷ cm²/s

Note: The data in this table is hypothetical and intended to illustrate the types of information that can be obtained from MD simulations. It is not based on published research for this compound.

Predicting Ionophore-Analyte Binding Affinities and Selectivity Profiles

A significant goal of computational modeling is to predict the binding affinity and selectivity of an ionophore for a target analyte over other interfering ions. By calculating the binding energies of this compound with a range of different cations, a theoretical selectivity profile can be generated. The selectivity is related to the difference in the Gibbs free energy of binding for the primary ion (Cd²⁺) versus an interfering ion.

DFT calculations are often employed for this purpose, where the binding energies for a series of metal ions are computed. researchgate.net These calculations can help in understanding the factors that govern selectivity, such as the match between the size of the ion and the binding cavity, the coordination geometry, and the electronic properties of the ion and the ligand. For this compound, the preference for Cd²⁺ over other ions like Zn²⁺ or Pb²⁺ can be rationalized by comparing the calculated binding energies. researchgate.net

Computational approaches like the conductor-like screening model (COSMO) can be combined with DFT to account for solvent effects, providing more accurate predictions of binding affinities in solution.

Correlating Computational Predictions with Experimental Sensor Performance and Transport Efficacy

The ultimate validation of computational models comes from their ability to predict or explain experimental observations. For ionophore-based sensors, a key performance metric is the potentiometric selectivity coefficient, which quantifies the sensor's preference for the primary ion over an interfering ion. libretexts.org There is an ongoing effort in the field to establish a direct correlation between computationally derived binding energies and experimentally measured selectivity coefficients. nih.gov

While a direct and universal correlation is challenging to establish due to the complexity of the sensing mechanism which involves not just the binding event but also membrane transport and interfacial phenomena, trends can often be observed. For instance, a larger calculated binding energy for the primary ion compared to an interfering ion is generally expected to correspond to a more selective sensor.

Experimental data on the performance of this compound-based electrodes can be used to benchmark and refine computational models. For example, if a sensor shows high selectivity for Cd²⁺ over Zn²⁺, the computational model should reproduce a significantly higher binding energy for the Cd²⁺ complex. Discrepancies between computational predictions and experimental results can point to the need for more sophisticated models that include, for example, explicit solvent molecules or a more accurate representation of the membrane environment.

Table 3: Hypothetical Correlation of Computational and Experimental Data for a this compound-Based Sensor

Interfering IonΔE_binding (DFT, kcal/mol) (Cd²⁺ - Mⁿ⁺)Experimental log K_Cd,M^pot
Pb²⁺-3.7-2.1
Zn²⁺-7.3-3.5
Cu²⁺-10.6-4.2
Ca²⁺-20.1-5.8
Mg²⁺-24.5-6.3
Na⁺-35.0-7.0
K⁺-38.2-7.2

Note: This table presents a hypothetical correlation between DFT-calculated binding energy differences and experimental potentiometric selectivity coefficients. The values are for illustrative purposes only.

Broader Impact and Future Research Directions

Advancements in Ionophore Design and Synthesis for Enhanced Performance

The quest for improved cadmium detection has spurred innovation in the design and synthesis of novel ionophores with superior performance characteristics. Researchers are exploring different molecular topologies, donor atoms, and lipophilicity to create carriers with heightened selectivity and sensitivity for cadmium ions (Cd²⁺). nih.gov

One approach involves attaching tripodal amine (TPA) units to lipophilic molecular platforms like anthracene and p-tert-butylcalix sigmaaldrich.comarene. nih.gov This design strategy has yielded ionophores that, when incorporated into PVC membrane electrodes, demonstrate excellent selectivity for Cd²⁺. nih.gov For instance, an ionophore composed of two TPA units on a calix sigmaaldrich.comarene structure has shown superior performance, resulting in an electrode with a Nernstian response of 29.4±0.6 mV per decade of activity and a working concentration range of 1.6×10⁻⁶ to 1.0×10⁻² M. nih.gov

Another frontier is the development of fluorescent and colorimetric probes. rsc.org These "chemosensors" often incorporate specific ionophore groups that exclusively form coordination complexes with target metal ions. acs.org For example, quinoline-based fluorescent sensors are valued for their strong photostability and metal ion chelating ability. rsc.org Upon complexing with metal ions like cadmium, their fluorescence can be significantly enhanced or shifted, allowing for optical detection. rsc.org The synthesis of new cadmium complexes, such as those derived from 2-pyridinecarbohydrazide, is also being explored to create highly selective and sensitive modifiers for carbon paste electrodes. researchgate.net

Table 1: Comparison of Advanced Cadmium Ionophores

Ionophore Type Key Structural Feature Sensing Principle Performance Highlight
Calix sigmaaldrich.comarene-based Two tripodal amine (TPA) units Potentiometric (Ion-Selective Electrode) Nernstian response (29.4±0.6 mV/decade) nih.gov
Quinoline-Benzothiazole Quinoline and pyridine nitrogen atoms Fluorometric ("Turn-on") 20-fold fluorescence increase upon Cd²⁺ binding rsc.org
Polydiacetylenes (PDA) Chelating groups incorporated into PDA Colorimetric & Fluorometric Naked-eye detection and fluorescence enhancement acs.org

Integration of Cadmium Ionophore I into Portable and Miniaturized Sensing Platforms

A significant trend in environmental monitoring and diagnostics is the shift from laboratory-based instruments to portable and miniaturized systems for on-site analysis. mdpi.comresearchgate.net Integrating this compound and other selective ligands into these platforms is crucial for providing rapid, cost-effective, and user-friendly detection of cadmium contamination.

Recent developments include:

Fiber Optic-Surface Plasmon Resonance (FO-SPR) Sensors: This technology offers a portable and less expensive alternative to traditional SPR devices. mdpi.commdpi.com Researchers have developed gold-coated FO-SPR sensors functionalized with molecules like bovine serum albumin (BSA) that can detect cadmium ions at nanomolar levels. mdpi.com These systems consist of a spectrophotometer, a light source, and an interchangeable fiber optic sensor, making them suitable for field use. mdpi.com

Microcantilever-based Piezoresistive Sensors: These miniaturized devices can provide real-time monitoring of Cd(II) in sources like groundwater. beilstein-journals.org By coating a microcantilever with a selective layer, the binding of cadmium ions induces a surface stress change, which is detected as a change in piezoresistance. beilstein-journals.org Such a platform has demonstrated the ability to detect cadmium in under 25 minutes with a limit of detection in the picomolar range. beilstein-journals.org

Personal Glucose Meter (PGM) Based Biosensors: An innovative approach leverages the ubiquity of PGMs for quantitative cadmium detection. researchgate.net In this system, the specific recognition of cadmium by a DNA aptamer triggers an enzymatic signal amplification cascade that ultimately produces glucose. The glucose concentration, which is directly proportional to the initial cadmium concentration, is then easily read by the PGM. researchgate.net

Development of Real-Time, In-Situ Monitoring Systems for Cadmium Contamination

The ability to monitor cadmium levels in real-time and directly within the environment (in-situ) is a critical goal for providing early warnings of contamination events. lbl.gov Such systems can significantly reduce the reliance on complex and time-consuming laboratory analyses. lbl.govmdpi.com

The development of these systems often involves integrating selective ionophores into robust sensing platforms capable of continuous operation. Techniques like visible spectrophotometry are being adapted for real-time in-situ monitoring of chemical processes. rsc.org For cadmium, sensors based on conjugated polydiacetylenes have been shown to enable real-time monitoring through visible color changes and fluorescence enhancement upon exposure to Cd²⁺ ions. acs.org

Furthermore, portable FO-SPR sensors are inherently suited for real-time monitoring of the binding events between a target molecule and the sensor surface. mdpi.com The ultimate aim is to deploy networks of these in-situ sensors that can automatically transmit data to cloud platforms for real-time processing, visualization, and anomaly detection, creating a robust early-warning system for environmental protection. lbl.gov

Exploration of Novel Biological and Environmental Applications Beyond Current Scope

While this compound is primarily designated for research use in sensors, the broader field of cadmium-binding molecules is being explored for novel applications. scbt.com The unique coordination chemistry of cadmium allows for the design of complexes with specific biological or environmental functions.

In the biological realm, newly synthesized cadmium complexes are being assessed for a range of activities. For example, a cadmium complex based on a 2-pyridinecarbohydrazide derivative has been investigated for its antioxidant, antimicrobial, and anticancer properties. researchgate.net Studies on its interaction with DNA suggest a potential for use in cancer therapy by inhibiting DNA replication. researchgate.net In another innovative application, cadmium-based nanoclusters are being developed as potentially safe nanocarriers for targeted drug delivery to cancer cells. nih.gov

Environmentally, cadmium-selective electrodes developed with new ionophores have been successfully used to monitor cadmium in challenging samples, such as wastewater from treatment plants and solutions containing cadmium sulfide quantum dots. nih.gov This demonstrates their utility in monitoring industrial effluents and engineered nanomaterials.

Addressing Challenges in Complex Matrix Analysis and Mitigation of Interferences

A primary challenge in analytical chemistry is the accurate detection of target analytes in complex samples, such as wastewater, soil extracts, or biological fluids. nih.gov These "matrix effects" can significantly interfere with the sensor's accuracy and reliability. nih.gov The presence of other ions, particularly those with similar chemical properties to cadmium like zinc (Zn²⁺), copper (Cu²⁺), and lead (Pb²⁺), can cause significant interference. acs.orgnih.gov

Strategies to address these challenges are multifaceted:

Improving Ionophore Selectivity: The most crucial step is the design of ionophores with very high specificity for cadmium over other ions. acs.org For instance, the poor selectivity and anti-interference ability of many fluorescent probes is a known issue that researchers are actively working to improve. rsc.org

Sample Preparation and Pre-treatment: Advanced sample preparation techniques, including extraction and clean-up methods, are employed to remove interfering components from the matrix before analysis. nih.gov

On-line Separation Systems: For instrumental methods, an on-line concentration and separation system can be coupled with the detector to eliminate serious interferences from ions like Cu²⁺, Pb²⁺, and Zn²⁺ before the cadmium measurement is taken. nih.gov

Testing in Real-World Samples: A critical step in sensor development is validating its performance not just in clean laboratory buffers but also in synthetic mixtures containing common interfering ions and in real-world water or environmental samples. nih.gov

By integrating improved ionophore design with robust analytical methodologies, the reliable detection of cadmium in complex matrices can be achieved.

Q & A

Basic: What methodological steps are critical for synthesizing and characterizing Cadmium ionophore I with high purity and stability?

Answer:
Synthesis of this compound requires expertise in organic chemistry, particularly in optimizing reaction conditions (e.g., solvent choice, temperature) and purification techniques such as column chromatography or recrystallization . Purity (>95%) must be verified via HPLC or NMR, with stability assessed under storage conditions (e.g., shelf life >4 months at -20°C in inert atmospheres) . For characterization, researchers should provide a Certificate of Analysis (COA) detailing batch-specific data, including spectroscopic profiles and elemental analysis .

Basic: How do researchers determine the selectivity of this compound against interfering ions (e.g., Zn²⁺, Pb²⁺) in electrochemical sensors?

Answer:
Selectivity is quantified using the potentiometric selectivity coefficient (logK^Pot) via the Modified Separate Solution Method (MSSM) or Fixed Interference Method (FIM) . For example, in blood samples, competing ions like Zn²⁺ or Na⁺ are tested at physiological concentrations. A logK^Pot < -2 indicates high selectivity for Cd²⁺ over the interfering ion. Researchers should validate results using inductively coupled plasma mass spectrometry (ICP-MS) for cross-verification .

Advanced: How can experimental design mitigate contradictions in this compound’s performance across different matrices (e.g., biological vs. environmental samples)?

Answer:
Contradictions often arise from matrix-specific interferences (e.g., organic ligands in blood vs. inorganic ions in water). To address this:

  • Control experiments : Compare ionophore performance in synthetic vs. real-world matrices.
  • Ionic strength adjustment : Use buffers like Tris-HCl to standardize pH and ionic strength .
  • Data normalization : Express results as relative Cd²⁺ activity rather than absolute concentration .
    Replication across ≥3 independent trials and validation with alternative methods (e.g., atomic absorption spectroscopy) are critical .

Advanced: What strategies optimize this compound’s integration into live-cell imaging studies to monitor intracellular Cd²⁺ dynamics?

Answer:
Key considerations include:

  • Membrane compatibility : Use fluorophore-conjugated ionophores (e.g., Fura-2 analogs) to avoid disrupting cell viability .
  • Calibration : Pre-treat cells with ionophores like A23187 (calcium ionophore) to establish baseline Ca²⁺/Cd²⁺ flux ratios .
  • Interference mitigation : Employ chelators (e.g., EDTA) in extracellular media to isolate intracellular Cd²⁺ signals .
    Live-cell data should be corroborated with endpoint assays (e.g., flow cytometry for apoptosis) to resolve artifacts .

Advanced: How should researchers validate the specificity of this compound in complex biological systems with coexisting heavy metals (e.g., Hg²⁺, Pb²⁺)?

Answer:

  • Competitive binding assays : Incubate ionophore with Cd²⁺ and competing metals, then quantify unbound metals via ICP-MS .
  • Computational modeling : Predict binding affinities using density functional theory (DFT) to identify structural modifications for enhanced specificity .
  • In vitro validation : Use lymphocyte activation models (e.g., PMA/Ca²⁺ ionophore-stimulated Jurkat cells) to assess Cd²⁺-specific signaling pathways .

Basic: What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?

Answer:
Follow journal guidelines such as the Beilstein Journal of Organic Chemistry standards:

  • Detailed methods : Specify ionophore concentration, solvent (e.g., THF or DMSO), and electrode fabrication steps (e.g., PVC membrane composition) .
  • Data transparency : Include raw potentiometric traces and selectivity coefficients in supplementary materials .
  • Batch documentation : Report purity, storage conditions, and supplier details (e.g., Sigma-Aldrich protocols) .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo toxicity data obtained using this compound?

Answer:
Discrepancies often stem from bioavailability differences. Strategies include:

  • Dosage scaling : Adjust in vitro Cd²⁺ concentrations to match tissue-specific exposure levels observed in vivo .
  • Metabolic profiling : Use hepatocyte models to simulate Cd²⁺ detoxification pathways (e.g., metallothionein binding) .
  • Cross-validation : Compare ionophore-based Cd²⁺ measurements with histological data (e.g., kidney or liver Cd²⁺ accumulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.